Sulfomyxin
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Overview
Description
Preparation Methods
The synthesis of sulfomyxin involves multiple steps, including the sulfonation of polymyxin B. The reaction conditions typically involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures . Industrial production methods may involve large-scale sulfonation reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Sulfomyxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines .
Scientific Research Applications
Sulfomyxin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its antibacterial properties and effects on bacterial cell walls.
Industry: Utilized in the development of antibacterial coatings and materials.
Mechanism of Action
Sulfomyxin exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA synthesis . It competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, thereby blocking the production of folic acid .
Comparison with Similar Compounds
Sulfomyxin is similar to other sulfonamide antibiotics such as sulfamethazine and sulfadoxine . it is unique in its specific application in veterinary medicine and its structural properties that allow for effective treatment of Escherichia coli infections in poultry .
Similar Compounds
Sulfamethazine: Used to treat bacterial infections in humans and animals.
Sulfadoxine: Often used in combination with pyrimethamine to treat malaria.
This compound’s uniqueness lies in its specific veterinary applications and its effectiveness against Escherichia coli in poultry .
Properties
CAS No. |
1405-52-3 |
---|---|
Molecular Formula |
C53H92N16O13 |
Molecular Weight |
1161.4 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15S,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C53H92N16O13/c1-6-7-9-14-41(72)60-33(15-21-54)48(77)69-43(31(5)71)53(82)65-36(18-24-57)45(74)64-38-20-26-59-52(81)42(30(4)70)68-49(78)37(19-25-58)62-44(73)34(16-22-55)63-50(79)39(27-29(2)3)66-51(80)40(28-32-12-10-8-11-13-32)67-46(75)35(17-23-56)61-47(38)76/h8,10-13,29-31,33-40,42-43,70-71H,6-7,9,14-28,54-58H2,1-5H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,80)(H,67,75)(H,68,78)(H,69,77)/t30-,31-,33+,34+,35+,36+,37+,38+,39+,40+,42+,43+/m1/s1 |
InChI Key |
IBXMIMUNGWUQJT-LBLHMCFUSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O |
Canonical SMILES |
CCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O |
Origin of Product |
United States |
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